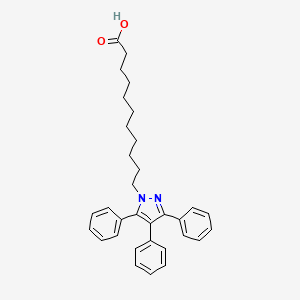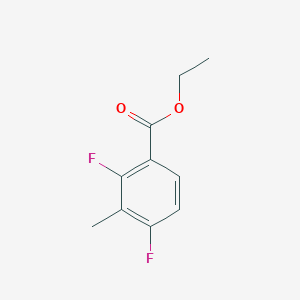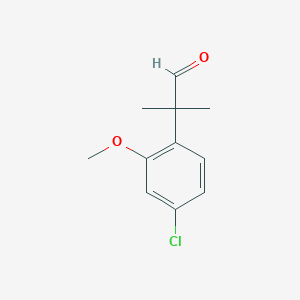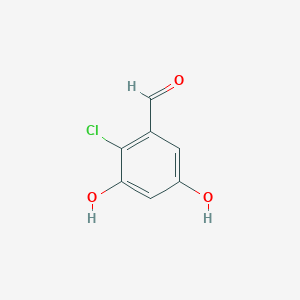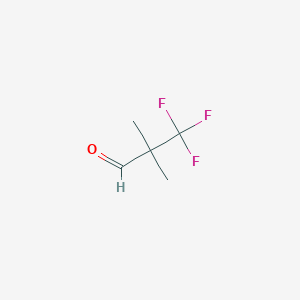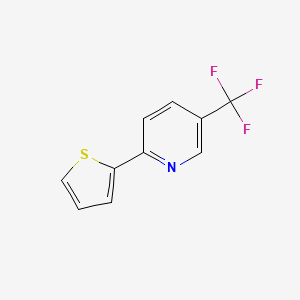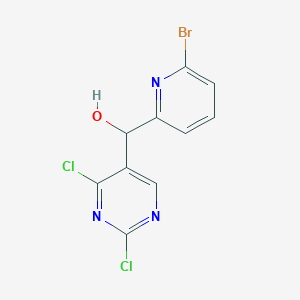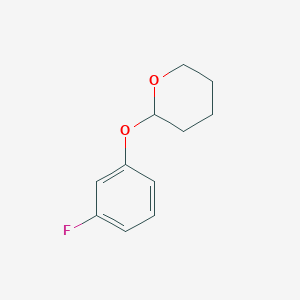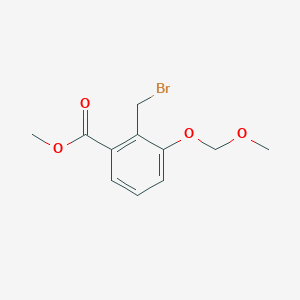
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate
Overview
Description
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate is an organic compound with the molecular formula C10H11BrO4. This compound is characterized by the presence of a bromomethyl group, a methoxymethoxy group, and a benzoic acid methyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate typically involves the bromination of 3-methoxymethoxy-benzoic acid methyl ester. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoic acid methyl esters.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxymethoxy group can undergo oxidation or reduction, leading to the formation of various functional groups. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Bromo-3-Methylbenzoate: Similar structure but with a methyl group instead of a methoxymethoxy group.
Methyl 2-Bromo-4-Methoxybenzoate: Similar structure but with a methoxy group at the para position.
Methyl 2-Bromo-3-Hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxymethoxy group.
Uniqueness
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate is unique due to the presence of both bromomethyl and methoxymethoxy groups, which provide distinct reactivity and functionalization options. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate |
InChI |
InChI=1S/C11H13BrO4/c1-14-7-16-10-5-3-4-8(9(10)6-12)11(13)15-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
JZWLRUOECPNJFI-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC(=C1CBr)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dimethyl 3-[1-(2-hydroxyethyl)cyclohexyl]-1,1-propanedicarboxylate](/img/structure/B8575206.png)
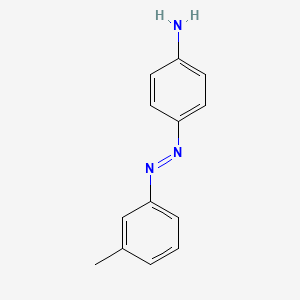
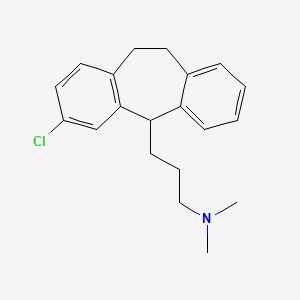
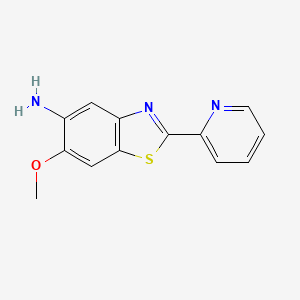
![7-[Cyano(4-hydroxynonyl)amino]-2-methylheptanoic acid](/img/structure/B8575226.png)
![3-[4-(Methyloxy)-3-nitrophenyl]pyridine](/img/structure/B8575228.png)
